molecular formula C15H14BrNO6 B14183670 2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan CAS No. 918429-29-5

2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan

Katalognummer: B14183670
CAS-Nummer: 918429-29-5
Molekulargewicht: 384.18 g/mol
InChI-Schlüssel: LPTCZCWHCITCKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan is an organic compound that belongs to the class of furan derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan typically involves the following steps:

    Nitration: The addition of a nitro group to the ethylene moiety.

    Methoxylation: The attachment of methoxy groups to the phenyl ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include:

    Raw Material Preparation: Sourcing and purifying the starting materials.

    Reaction Optimization: Scaling up the reactions while maintaining efficiency and safety.

    Purification: Using techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating specific enzymes.

    Modulating Pathways: Affecting signaling pathways involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Bromo-2-nitroethenyl)furan: Lacks the methoxy groups on the phenyl ring.

    5-(3,4,5-Trimethoxyphenyl)furan: Does not have the bromo and nitro groups on the ethylene moiety.

Uniqueness

2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan is unique due to the presence of both bromo and nitro groups on the ethylene moiety, as well as the trimethoxy substitution on the phenyl ring

Eigenschaften

CAS-Nummer

918429-29-5

Molekularformel

C15H14BrNO6

Molekulargewicht

384.18 g/mol

IUPAC-Name

2-(2-bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan

InChI

InChI=1S/C15H14BrNO6/c1-20-12-6-9(7-13(21-2)15(12)22-3)11-5-4-10(23-11)8-14(16)17(18)19/h4-8H,1-3H3

InChI-Schlüssel

LPTCZCWHCITCKN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=C(O2)C=C([N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.